molecular formula C20H22N4O2 B8049176 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one

Cat. No.: B8049176
M. Wt: 350.4 g/mol
InChI Key: WJLYJMKSCOZXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one involve specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include various steps such as acid digestion, microwave digestion, and other chemical reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using advanced chemical processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific details of these industrial methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one can be identified using PubChem’s similarity search tools. These compounds may share structural similarities and exhibit comparable chemical properties .

Uniqueness

This compound may have unique features that distinguish it from other similar compounds. These features could include specific functional groups, molecular configurations, or unique biological activities .

Conclusion

This compound is a versatile compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable entity for various research and industrial purposes.

Properties

IUPAC Name

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYJMKSCOZXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=O)C4=C(N3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=O)C4=C(N3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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